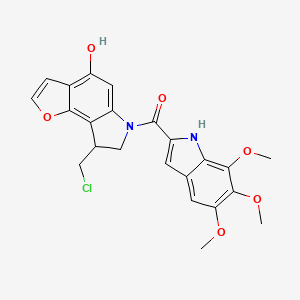

TafuramycinA

Description

Significance of Natural Products in Chemical Biology and Medicinal Chemistry

Natural products have historically been a cornerstone of drug discovery, providing complex and diverse chemical structures that have been optimized by evolution for biological activity. In the fields of chemical biology and medicinal chemistry, these compounds serve as invaluable tools for probing biological pathways and as starting points for the development of new therapeutic agents. A prominent example of a class of highly potent natural products is the duocarmycins, which are alkaloids isolated from Streptomyces species. mdpi.comrsc.org The duocarmycins have captivated researchers due to their significant anticancer activity, a unique mechanism of action, and their effectiveness in tumor models that are resistant to multiple drugs. mdpi.com

These natural derivatives exert their cytotoxic effects by binding to the minor groove of AT-rich DNA sequences and subsequently alkylating the N3 position of adenine (B156593). mdpi.comrsc.org Despite their high potency, the clinical application of natural duocarmycins has been hampered by significant toxicity, particularly to bone marrow and the liver. rsc.orgrsc.org This has spurred extensive research into creating synthetic analogues to improve their pharmacological profiles. mdpi.com Through structure-activity relationship (SAR) studies, scientists have developed numerous derivatives, simplifying the complex structure of duocarmycins while aiming to retain or enhance their high potency and reduce toxicity. mdpi.comrsc.org These efforts highlight a key strategy in medicinal chemistry: using a natural product scaffold as a blueprint for creating safer, more effective drugs.

Overview of Tafuramycin A in Scientific Literature

Tafuramycin A (TFA) is a synthetic derivative of the duocarmycin family and stands as a significant compound in ongoing research. mdpi.com It is classified as a seco-prodrug, which means it is administered in an inactive form and is converted to its active state within the cell. mdpi.comrsc.org This conversion involves dehydrochlorination to form an active molecule containing a cyclopropane (B1198618) ring, which then alkylates DNA. mdpi.comrsc.org Tafuramycin A is an isoform of another duocarmycin analogue, CFI-TMI. rsc.org

Research has established Tafuramycin A as a potent agent with both anticancer and parasite-attenuating properties. mdpi.comrsc.orgrsc.orgresearchgate.netrsc.orgnih.gov Its potential as a chemotherapy agent is under investigation, particularly for aggressive cancers like triple-negative breast cancer (TNBC). mdpi.comresearchgate.netresearchgate.net Studies have explored its use in nano-micellar formulations to enhance tumor accumulation and reduce off-target effects. mdpi.com

Beyond cancer, Tafuramycin A has been utilized in the development of whole-organism malaria vaccines. asm.org The compound is used to chemically attenuate Plasmodium parasites, rendering them non-pathogenic while preserving their antigenic structures to elicit a protective immune response. mdpi.comasm.orgnih.gov This application showcases the versatility of Tafuramycin A as a chemical tool in parasitology. asm.org

Significant effort has been dedicated to the chemical synthesis of Tafuramycin A. Researchers have reported improved and versatile synthetic routes that optimize yield, simplify purification, and allow for the creation of more diverse analogues. rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov These synthetic advancements are crucial for producing the quantities of Tafuramycin A needed for further preclinical and potentially clinical investigation and for developing next-generation compounds with even better properties. rsc.orgresearchgate.net

Data Tables

Table 1: Properties and Research Highlights of Tafuramycin A

| Property | Description |

|---|---|

| Compound Type | Synthetic duocarmycin analogue, seco-prodrug. mdpi.comrsc.org |

| Mechanism of Action | Binds to the minor groove of AT-rich DNA and covalently alkylates adenine-N3 after intracellular activation. mdpi.comrsc.org |

| Primary Research Areas | Anticancer agent (especially for Triple-Negative Breast Cancer), parasite-attenuating agent for malaria vaccine development. mdpi.comresearchgate.netresearchgate.netasm.org |

| Synthesis | Multiple optimized and high-yielding synthetic routes have been developed to improve upon original methods and facilitate analogue creation. rsc.orgrsc.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| Tafuramycin A | TFA |

| Duocarmycin SA | DSA |

| Centanamycin | CM |

| O-benzyl-Tafuramycin A | O-benzyl-TFA |

| Styrene-maleic acid-Tafuramycin A | SMA-TFA |

| 5,6,7-trimethoxy-1H-indole-2-carboxylic acid | TMI |

| Furanoindoline analogue of duocarmycin SA | CFI-TMI |

| 7-Methoxy-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one | MCBI |

Structure

3D Structure

Properties

Molecular Formula |

C23H21ClN2O6 |

|---|---|

Molecular Weight |

456.9 g/mol |

IUPAC Name |

[8-(chloromethyl)-4-hydroxy-7,8-dihydrofuro[2,3-e]indol-6-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |

InChI |

InChI=1S/C23H21ClN2O6/c1-29-17-7-11-6-14(25-19(11)22(31-3)21(17)30-2)23(28)26-10-12(9-24)18-15(26)8-16(27)13-4-5-32-20(13)18/h4-8,12,25,27H,9-10H2,1-3H3 |

InChI Key |

DWQYILVVCVQOOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C(=C(C=C43)O)C=CO5)CCl)OC)OC |

Origin of Product |

United States |

Source Organism and Isolation Methodologies for Tafuramycina

Identification of Tafuramycin A-Producing Microorganisms

Tafuramycin A is a natural product originally isolated from Streptomyces sp. researchgate.netresearchgate.net The duocarmycins, as a class, are well-known to be produced by various species of this bacterial genus. researchgate.net The identification of these microbial sources is the foundational step in obtaining Tafuramycin A.

Microbial Cultivation Strategies for Natural Product Isolation

The isolation of natural products from microbial sources begins with the cultivation of the producing organism. researchgate.net A common and effective method is liquid fermentation, where the microorganism is grown in a nutrient-rich liquid medium. researchgate.net This approach facilitates the large-scale production of biomass and the secretion of secondary metabolites, such as Tafuramycin A, into the culture broth. researchgate.net An alternative is cultivation on solid agar (B569324) media, from which the produced compounds can be extracted. researchgate.net

The composition of the culture medium is a critical factor that influences the production of secondary metabolites. acs.org Key parameters that are often optimized include:

Carbon and Nitrogen Sources: The type and concentration of these essential nutrients can significantly impact the metabolic pathways of the microorganism. acs.org

pH: The acidity or alkalinity of the medium can affect microbial growth and enzyme activity, with some species having very specific pH requirements. acs.org

Temperature: Different microorganisms have optimal temperature ranges for growth and metabolite production. acs.org

Aeration: For aerobic organisms like Streptomyces, adequate oxygen supply is crucial for metabolic processes. acs.org

Methodologies for Screening and Identification of Producer Strains

Once microbial cultures are established, they must be screened to identify which strains produce the compound of interest. Bioassays are a primary tool for this purpose, where crude extracts from the cultures are tested for specific biological activities. researchgate.net For a compound like Tafuramycin A with known anticancer properties, screening assays would typically involve testing the extracts against various cancer cell lines. mdpi.com

Modern screening approaches often integrate analytical chemistry techniques with biological assays. High-throughput screening (HTS) platforms can rapidly analyze a large number of samples. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to create a chemical profile of the extracts, which can then be correlated with the observed biological activity to pinpoint the active compound. spectroscopyeurope.com This "Compound Activity Mapping" approach helps to quickly identify the molecule responsible for the desired effect within a complex mixture. spectroscopyeurope.com

Advanced Isolation Techniques for Tafuramycin A

Following the identification of a producer strain and successful fermentation, the next crucial step is the isolation and purification of Tafuramycin A from the crude extract. This process typically involves a combination of chromatographic and spectroscopic techniques. nih.gov

Chromatographic Separation Approaches

Chromatography is the cornerstone of natural product isolation, allowing for the separation of individual compounds from a complex mixture based on their physical and chemical properties. nih.gov A general workflow for isolating a target compound like Tafuramycin A would involve several chromatographic steps:

Initial Fractionation: The crude extract is often first subjected to a preliminary separation using techniques like silica (B1680970) gel column chromatography. mdpi.com This step divides the extract into several fractions of decreasing complexity.

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice. nih.gov This technique offers high resolution and allows for the isolation of the pure compound. researchgate.net Different types of HPLC columns and mobile phases can be employed to optimize the separation. For instance, reversed-phase chromatography is commonly used for compounds like Tafuramycin A. mdpi.com

The selection of chromatographic conditions is critical for a successful separation. mdpi.com Factors such as the stationary phase (the material in the column), the mobile phase (the solvent that moves through the column), and the pH of the mobile phase can all be adjusted to achieve the desired purity. mdpi.com

Spectroscopic Elucidation of Natural Products

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a suite of spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity.

Mass Spectrometry (MS): This technique provides the precise molecular weight of the compound and can offer clues about its elemental composition. spectroscopyeurope.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete three-dimensional structure of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to map out the carbon-hydrogen framework of the molecule and how the different atoms are connected. mdpi.com

The combination of these spectroscopic data allows for the unambiguous identification and structural confirmation of the isolated natural product as Tafuramycin A. mdpi.comugr.es

Biosynthetic Pathway Elucidation of Tafuramycina

Investigation of Tafuramycin A Biosynthetic Enzymes

While no specific biosynthetic gene cluster for Tafuramycin A has been identified, as it is a synthetic compound, extensive research into the biosynthesis of the related natural products, the duocarmycins and CC-1065, provides a model for how such a molecule would be assembled in nature.

The biosynthetic gene clusters for several duocarmycin-type molecules have been identified in Streptomyces species. nih.govmdpi.com For instance, the gene cluster for fredericamycin A, another complex polyketide, was found to be on a 33-kb DNA segment in Streptomyces griseus and contains 28 open reading frames (ORFs). nih.gov These clusters typically encode for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are large, modular enzymes responsible for assembling the core structure of the molecule from simple precursors. nih.gov They also contain genes for "tailoring" enzymes that modify the core structure through reactions like hydroxylation, methylation, and oxidation, as well as regulatory and resistance proteins. nih.govnih.gov

The biosynthesis of duocarmycin-related compounds involves a series of complex enzymatic reactions. The core scaffold is typically assembled by a Type II polyketide synthase. nih.gov For example, the fredericamycin PKS features unique KSα and KSβ subunits. nih.gov Following the assembly of the polyketide chain, a series of tailoring enzymes, including oxidoreductases, hydroxylases, and methyltransferases, modify the intermediate to produce the final complex structure. nih.govplos.org In the case of the duocarmycins, these modifications would be responsible for creating the characteristic pharmacophore responsible for its DNA alkylating activity.

Precursor Incorporation Studies in Tafuramycin A Biosynthesis

Direct precursor incorporation studies for the biosynthesis of Tafuramycin A have not been conducted. However, studies on related natural products provide insight into the likely building blocks. The biosynthesis of the duocarmycin and CC-1065 core structure is understood to derive from the condensation of two molecules of tyrosine. These precursors undergo a series of enzymatic modifications to form the complex polycyclic framework. The elucidation of biosynthetic pathways for other complex natural products, such as hydroxysafflor yellow A and methylenomycin, has relied on identifying intermediates and feeding isotopically labeled precursors to track their incorporation into the final molecule. nih.govukri.org

Genetic Engineering Approaches for Pathway Modulation

Genetic engineering is a powerful tool for modifying natural product biosynthetic pathways to create novel analogs or to improve production yields.

Heterologous expression, which involves transferring a biosynthetic gene cluster from its native producer into a more genetically tractable host, is a common strategy in synthetic biology. For example, the fredericamycin gene cluster from S. griseus was successfully expressed in Streptomyces albus, demonstrating the feasibility of this approach for producing complex polyketides. nih.gov This technique allows for easier genetic manipulation and can overcome limitations of the native producing organism. While not applied to Tafuramycin A due to its synthetic origin, it represents a key strategy for producing other natural products. rsc.orgnih.gov

Mutasynthesis is a technique that combines chemical synthesis with microbial biosynthesis. It involves creating a mutant strain of the producing organism by deleting a gene essential for the biosynthesis of a specific precursor. nih.gov This engineered strain is then fed synthetic analogs of the missing precursor, which can be incorporated by the remaining active enzymes in the pathway to generate novel derivatives of the natural product. researchgate.net This strategy has been successfully used to create new actinomycin (B1170597) analogues by feeding halogenated 4-methyl-3-hydroxyanthranilic acid precursors to a mutant Streptomyces strain. nih.gov

Comparative Biosynthesis Studies with Related Natural Products

Tafuramycin A is a synthetic analogue of the duocarmycin family, a class of highly potent antineoplastic agents originally isolated from Streptomyces species. nih.govrsc.org As a chemically synthesized compound, Tafuramycin A does not have a natural biosynthetic pathway. However, its design and total synthesis are intrinsically linked to the biosynthetic logic of its natural counterparts, primarily Duocarmycin SA. A comparative analysis of Tafuramycin A's chemical synthesis with the biosynthesis of related natural products, such as duocarmycins and landomycins, offers significant insights into the structure-activity relationships and the diverse strategies employed by nature and chemists to assemble complex bioactive molecules.

The duocarmycins are characterized by a DNA-binding subunit and a DNA-alkylating subunit, which work in concert to exert their cytotoxic effects. researcher.life Tafuramycin A was designed as a seco-prodrug, meaning it exists in a more stable, inactive form that is metabolically activated within the cell to its potent form. lookchem.com Specifically, it is an isoform of the furanoindoline analogue of Duocarmycin SA. lookchem.com The chemical synthesis of Tafuramycin A has been optimized to overcome challenges encountered in earlier synthetic strategies for duocarmycin analogues, such as improving yield and simplifying purification. lookchem.com

A key distinction between the synthesis of Tafuramycin A and the biosynthesis of natural duocarmycins lies in the formation of the core structures. In the laboratory, the synthesis of Tafuramycin A involves a multi-step chemical process. rsc.orglookchem.com In contrast, the biosynthesis of duocarmycins in Streptomyces is orchestrated by a complex enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). While the complete BGC for every duocarmycin is not fully elucidated, comparative genomics with other natural product pathways suggests the involvement of non-ribosomal peptide synthetases (NRPS) and various tailoring enzymes.

The table below provides a comparative overview of Tafuramycin A and its related natural products.

| Feature | Tafuramycin A | Duocarmycin SA | Landomycin A |

| Origin | Chemical Synthesis nih.gov | Natural Product (Streptomyces sp.) rsc.org | Natural Product (Streptomyces sp.) nih.gov |

| Core Structure | Seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) nih.gov | Cyclopropa[c]pyrrolo[3,2-e]indole (CPI) nih.gov | Angucycline polyketide researcher.life |

| Producing Organism | N/A (Synthetic) | Streptomyces sp. rsc.org | Streptomyces cyanogenus S136 nih.gov |

| Biosynthetic Machinery | N/A (Chemical Synthesis) | Likely Non-Ribosomal Peptide Synthetase (NRPS) based | Type II Polyketide Synthase (PKS) and Glycosyltransferases researcher.lifenih.gov |

Landomycins, another class of potent antitumor antibiotics from Streptomyces, offer a contrasting example of natural product biosynthesis. researcher.lifenih.gov Unlike the duocarmycins, landomycins are angucycline polyketides. researcher.life Their biosynthesis is governed by a Type II polyketide synthase (PKS) assembly line, which constructs the polycyclic aglycone, followed by extensive tailoring and glycosylation steps managed by specific enzymes encoded within the landomycin BGC. researcher.lifenih.gov The comparison with landomycin biosynthesis highlights the modularity and diversity of biosynthetic pathways within Streptomyces, which can produce structurally and functionally varied compounds through different enzymatic systems like PKS and NRPS.

Molecular Mechanism of Action of Tafuramycina

Identification of Molecular Targets

The cytotoxic effects of Tafuramycin A are primarily attributed to its interaction with DNA. mdpi.comnih.gov As a seco-prodrug, it undergoes intracellular activation to form a reactive cyclopropane-containing molecule. mdpi.com This active form then exerts its action through a specific mechanism of DNA alkylation.

Proteomic and Genomic Profiling

While direct proteomic and comprehensive genomic profiling studies specifically for Tafuramycin A's target identification are not extensively detailed in the available literature, the mechanism of action for the broader duocarmycin class, to which Tafuramycin A belongs, is well-established. These compounds are known to bind to the minor groove of DNA, particularly at AT-rich sequences. mdpi.com The key cytotoxic event is the covalent alkylation of the N3 position of adenine (B156593). mdpi.comresearchgate.net This DNA modification is thought to disrupt essential cellular processes such as replication and transcription, ultimately leading to cell death. researchgate.net

In the context of breast cancer, particularly triple-negative breast cancer (TNBC), the identification of molecular markers like the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) is crucial for targeted therapies. nih.gov While Tafuramycin A's primary target is DNA, its efficacy in TNBC models suggests its mechanism is independent of these common markers, making it a potential therapeutic for this aggressive cancer subtype. mdpi.comnih.gov Further proteomic and genomic studies on TNBC cells treated with Tafuramycin A could reveal downstream protein expression changes and activated signaling pathways resulting from the initial DNA damage, potentially identifying secondary targets or biomarkers of response. biorxiv.orgmdpi.com

Receptor Binding Assays and Target Engagement Studies

Receptor binding assays are instrumental in characterizing the interaction of a ligand with its target. labome.comsygnaturediscovery.com For Tafuramycin A, its primary molecular target is DNA, not a classical protein receptor. Therefore, traditional receptor binding assays may not be the primary method for studying its direct interactions. However, techniques like DNA footprinting and sequencing analysis are used to determine the sequence-selective binding of duocarmycin analogues to DNA. researchgate.net

Target engagement studies, on the other hand, are crucial to confirm that Tafuramycin A reaches and interacts with its intended target (DNA) within the cell. The observation that Tafuramycin A and its analogues irreversibly alkylate parasite DNA, thereby blocking replication, serves as strong evidence of target engagement. researchgate.netd-nb.info In a clinical setting, demonstrating target engagement is a critical step in drug development. sygnaturediscovery.com

Cellular Pathway Modulation by Tafuramycin A

The alkylation of DNA by Tafuramycin A triggers a cascade of cellular responses, leading to the modulation of various signaling pathways and ultimately, cell cycle arrest and apoptosis. nih.govresearchgate.net

Signal Transduction Pathway Analysis

The DNA damage induced by Tafuramycin A is a significant cellular stressor that activates complex signal transduction pathways. numberanalytics.comnumberanalytics.com While specific, detailed analyses of all pathways modulated by Tafuramycin A are not fully elucidated, it is known that duocarmycin analogues can induce apoptosis. researchgate.net This suggests the involvement of cell death signaling pathways. It is presumed that the DNA lesions created by Tafuramycin A are recognized by the cell's DNA damage response (DDR) machinery, which in turn can activate pathways leading to cell cycle arrest, giving the cell time to repair the damage, or if the damage is too severe, trigger apoptosis. researchgate.net

In the context of TNBC, where pathways like the PI3K/AKT/mTOR are often dysregulated, understanding how Tafuramycin A's DNA-damaging effects intersect with these oncogenic signaling networks is an area for further investigation. researchgate.netlifechemicals.com For instance, studies on other DNA damaging agents have shown connections to pathways involving key proteins like p53, which plays a central role in deciding cell fate after DNA damage. nih.gov

Gene Expression and Protein Regulation Studies

The binding of Tafuramycin A to DNA and subsequent alkylation can directly interfere with gene transcription, leading to altered gene expression profiles. nih.gov Studies on duocarmycin analogues have indicated that they can inhibit cell growth and induce apoptosis, which is consistent with broad changes in the expression of genes and proteins that regulate these processes. nih.govresearchgate.net

For example, in TNBC cells, the transcription factor Fra-1, which is involved in metastasis, is regulated by the NRG1-ERK1/2-Fbxw7-c-Myc pathway. nih.gov While not directly studied with Tafuramycin A, it is plausible that the cellular stress caused by this compound could impact such regulatory networks. Furthermore, the architectural chromatin factor HMGA1 is known to regulate a gene network controlling tumor progression in TNBC. units.it The interaction of Tafuramycin A with DNA could potentially influence the function of such chromatin-associated proteins, thereby affecting the expression of their target genes.

High-Throughput Screening for Mechanism-of-Action Elucidation

High-throughput screening (HTS) is a powerful tool in drug discovery and for elucidating the mechanism of action of novel compounds. mesamalaria.org HTS can be employed to screen large libraries of compounds for specific biological activities or to identify the molecular targets of a particular drug. mesamalaria.org In the case of Tafuramycin A, HTS could be utilized in several ways to deepen the understanding of its mechanism. For instance, a screen of a genetically diverse panel of cancer cell lines could identify genetic determinants of sensitivity or resistance to Tafuramycin A, thereby revealing key pathways involved in its cytotoxicity.

Furthermore, a chemical genetics approach, where HTS is used to find small molecules that either enhance or suppress the effects of Tafuramycin A, could help to map out the cellular pathways it perturbs. Phenotypic screens using high-content imaging could also provide unbiased insights into the morphological and cellular changes induced by Tafuramycin A, offering clues to its mechanism of action that might be missed by more targeted approaches.

Computational Modeling of Ligand-Target Interactions

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are instrumental in visualizing and analyzing the interactions between a ligand, such as Tafuramycin A, and its target macromolecule at an atomic level. These methods help in predicting the binding affinity, orientation, and the key molecular forces governing the stability of the ligand-target complex.

For the duocarmycin family, computational studies have been crucial in understanding their sequence-selective binding to the minor groove of DNA. researcher.life These compounds are known to favor AT-rich sequences. mdpi.com Molecular modeling suggests that the characteristic curved shape of duocarmycins allows them to fit snugly within the minor groove of the DNA double helix. researchgate.net This binding is a prerequisite for the subsequent alkylation of the N3 atom of adenine, a key step in their cytotoxic mechanism of action. mdpi.comresearchgate.net

Furthermore, computational studies have been pivotal in revealing that some duocarmycin analogues, particularly those bearing an indole (B1671886) moiety, can also bind to ALDH1A1. researcher.life Molecular dynamics simulations of these interactions have shown that the compounds can embed in a hydrophobic pocket of the enzyme. researcher.life This binding is stabilized by π-stacking and van der Waals interactions, positioning the reactive cyclopropyl (B3062369) group for a nucleophilic attack by a cysteine residue (Cys302), leading to covalent modification and inhibition of the enzyme. researcher.life Given that Tafuramycin A is a seco-iso-cyclopropylfurano[2,3-e]indoline derivative, it is plausible that it shares this dual-targeting capability, a hypothesis that warrants further dedicated computational investigation. researchgate.net

In the absence of direct computational data for Tafuramycin A, future in-silico studies would be invaluable. Such research could involve docking Tafuramycin A into the minor groove of various DNA sequences to determine its preferred binding sites and to calculate the associated binding free energies. Similarly, MD simulations of the Tafuramycin A-DNA complex could illuminate the dynamics of the interaction and the conformational changes that occur upon binding and subsequent alkylation. Docking and MD studies with ALDH1A1 could also confirm whether Tafuramycin A interacts with this enzyme in a manner similar to its analogues and could quantify the strength of this interaction. The insights from such computational work would be instrumental in the rational design of new, more potent, and selective anticancer agents based on the Tafuramycin A scaffold.

Structure Activity Relationship Sar Studies of Tafuramycina

Foundational Principles of Tafuramycin A SAR

The biological activity of Tafuramycin A and related duocarmycins is governed by their ability to bind within the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593) bases, primarily within AT-rich sequences. nih.govresearchgate.net The SAR is founded on the molecule's modular design, consisting of two key pharmacophoric units: an alkylating "A" segment and a DNA-binding "B" segment. nih.govresearchgate.net In Tafuramycin A, the DNA-binding subunit is a 5,6,7-trimethoxyindole-2-carboxylate (TMI) moiety, while the alkylating portion is a seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI). nih.gov

A central tenet of duocarmycin SAR is the critical balance between chemical stability and reactivity of the alkylating subunit. acs.org A well-defined parabolic relationship has been established, which dictates that the compound must be sufficiently stable to reach its nuclear DNA target, yet remain reactive enough to execute the alkylation reaction once properly positioned in the minor groove. nih.govacs.orgnih.govnih.gov Analogues that are too reactive are prone to decomposition before reaching the target, while those that are too stable cannot efficiently alkylate DNA, resulting in diminished cytotoxicity in both cases. acs.orgnih.gov The most potent analogues, such as Duocarmycin SA, are situated at the apex of this parabolic curve, representing an optimal balance of reactivity and stability. nih.govnih.gov

The key SAR principles are:

The Alkylating Subunit (Segment A): The structure of this electrophilic moiety, typically an activated cyclopropane (B1198618), is the primary determinant of chemical reactivity and, by extension, potency. Subtle changes, even a single atom substitution within this unit, can alter stability by orders of magnitude. acs.orgnih.gov

The DNA-Binding Subunit (Segment B): The shape, curvature, and electronic properties of this unit dictate the affinity and sequence-selectivity for the DNA minor groove. It serves to correctly orient the alkylating subunit for its reaction with adenine. nih.govnih.gov Modifications here can enhance binding and improve potency. researchgate.net

Stereochemistry: For natural duocarmycins, the natural (+) enantiomer possesses the correct stereochemistry for efficient DNA binding and alkylation, making it significantly more potent than its unnatural (-) enantiomer. Tafuramycin A was specifically designed as an achiral analogue to circumvent challenges associated with stereospecific synthesis. nih.gov

Design and Synthesis of Tafuramycin A Analogues for SAR Analysis

The design and synthesis of Tafuramycin A and other duocarmycin analogues are guided by the foundational SAR principles, aiming to modulate the molecule's reactivity and DNA-binding properties to optimize cytotoxic activity.

Rational design of duocarmycin analogues is centered on modulating the interaction with their biological target, duplex DNA. The primary goal is to optimize the balance of stability and reactivity. nih.gov This has been achieved by designing novel alkylating subunits that are predicted to have stabilities near the optimal point defined by the parabolic reactivity-potency relationship. nih.gov

For example, based on the understanding that the MeCPI alkylation subunit of the natural product CC-1065 was too reactive (less stable), the MeCTI subunit was designed, involving a single atom substitution (S for NH). This new subunit was found to be 5-6 times more stable, placing it closer to the optimally balanced reactivity of Duocarmycin SA and resulting in analogues with enhanced potency. nih.govresearchgate.net

The design of the DNA-binding region focuses on maximizing favorable van der Waals contacts within the AT-rich minor groove. The trimethoxyindole (TMI) unit, used in Duocarmycin SA and Tafuramycin A, is a highly effective DNA-binding element. Further modifications have explored how substituents on the indole (B1671886) ring can influence activity. It was found that substitution at the indole C5 position could lead to dramatic enhancements in cytotoxic potency, producing simplified analogues that are more potent than the natural products. researchgate.net

Extensive scaffold modifications have been explored to probe the SAR of the duocarmycin class. These modifications have targeted both the alkylating and binding subunits, providing a detailed understanding of how different functional groups impact biological activity.

Alkylating Subunit (Segment A) Modifications: The core cyclopropabenz[e]indole (CBI) scaffold is a common synthetic alternative to the natural product's alkylating subunit. Modifications to this scaffold have a profound impact on cytotoxicity, as shown in the table below. The data illustrates the direct correlation between the reactivity of the alkylating unit and the resulting biological potency.

Table 1: Effect of Alkylating Subunit Modification on Cytotoxic Activity

| Compound | Alkylating Subunit | Cytotoxicity IC₅₀ (pM, L1210 Cells) |

| Duocarmycin SA | DSA | 8 |

| CC-1065 | MeCPI | 20 |

| MeCTI-TMI | MeCTI | 5 |

| CBI-TMI | CBI | 10 |

Data sourced from Boger et al. (2007). nih.gov

Table 2: Cytotoxicity of Duocarmycin A and Halogenated Analogues

| Compound | Structure Description | Cytotoxicity IC₅₀ (nM, Balb 3T3/H-Ras Cells) |

| Duocarmycin A (DUMA) | Spirocyclopropylhexadienone | 0.3 |

| Duocarmycin B2 | Chloro, bromo seco-form | 1.5 |

| Duocarmycin B1 | Dichloro seco-form | 3.0 |

| Duocarmycin C2 | Chloro, hydroxy seco-form | 20 |

| Duocarmycin C1 | Dichloro, hydroxy seco-form | 40 |

Data sourced from Nagai et al. (2024). nih.gov

These studies demonstrate that even subtle alterations to the scaffold or the nature and position of substituents can cause multi-fold changes in cytotoxic potency, highlighting the highly-tuned nature of the structure-activity relationship for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Tafuramycin A Derivatives

While extensive SAR studies have been conducted on the duocarmycin class, specific Quantitative Structure-Activity Relationship (QSAR) models for Tafuramycin A and its direct derivatives are not prominently available in the published literature. However, the principles of QSAR can be readily applied to this class of compounds to mathematically model the relationship between structural features and cytotoxic potency. A QSAR study for Tafuramycin A analogues would follow a standard, rigorous workflow involving descriptor selection, model development, and thorough validation.

For a molecule like Tafuramycin A, which acts by binding to the DNA minor groove and alkylating it, the selection of molecular descriptors would be critical for building a meaningful QSAR model. nih.gov The descriptors must capture the physicochemical properties that govern these interactions. They are typically categorized as:

Topological Descriptors: These describe molecular structure through atom connectivity, including molecular weight, atom counts, and connectivity indices. ucsb.eduprotoqsar.com They provide a basic encoding of the molecule's size and branching.

Geometrical (3D) Descriptors: These account for the three-dimensional shape of the molecule, which is crucial for the snug fit into the DNA minor groove. Descriptors such as molecular surface area, volume, and shape indices would be highly relevant. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, which are vital for both the non-covalent binding interactions (electrostatic, van der Waals) and the subsequent covalent alkylation reaction. Important descriptors would include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's nucleophilicity and electrophilicity. ucsb.edu

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) or related descriptors would be important to model the compound's ability to cross cell membranes and the hydrophobic interactions within the DNA minor groove. ucsb.edu

For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are steric and electrostatic fields calculated around an aligned set of molecules, providing a more granular view of how shape and charge distribution affect activity. mdpi.comjmaterenvironsci.com

Once descriptors are calculated for a series of Tafuramycin A analogues with known biological activities (e.g., IC₅₀ values), a predictive model can be developed using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). jmaterenvironsci.com The goal is to generate a mathematical equation that accurately predicts the activity of a compound based on its descriptor values.

The most critical phase of QSAR modeling is rigorous validation to ensure the model is robust, statistically significant, and has true predictive power. nih.govbasicmedicalkey.com Validation is typically performed using several methods:

Internal Validation: The robustness of the model is tested using the training data itself. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q²). A high q² (typically > 0.5) indicates good internal consistency. nih.gov

External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used in model development. The model is used to predict the activity of these compounds, and the predicted values are compared to the experimental values to calculate a predictive correlation coefficient (R²_pred). A high R²_pred (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. nih.govmdpi.com

Y-Randomization: This test ensures the model is not the result of a chance correlation. The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled dataset. The resulting models should have very low q² and R² values, confirming that the original model is statistically meaningful. nih.gov

A successfully developed and validated QSAR model for Tafuramycin A derivatives could provide valuable insights into the key structural features driving cytotoxicity and guide the rational design of new, more potent analogues.

Conformational Analysis and Stereochemical Influences on Activity

No data is available to populate this section with detailed research findings or data tables.

Synthetic Endeavors for Tafuramycina and Its Analogues

Total Synthesis Approaches to Tafuramycin A

Total synthesis provides a versatile platform to access not only the natural product itself but also to generate structural analogues for structure-activity relationship (SAR) studies. An improved and adaptable synthetic route has been developed that enhances yield, simplifies purification, and allows for the creation of diverse duocarmycin analogues. uea.ac.uk

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. uea.ac.uknih.gov For Tafuramycin A, a seco-prodrug of the duocarmycin family, the primary retrosynthetic disconnection separates the molecule into its two main components: the DNA-alkylating subunit and the DNA-binding subunit.

The synthesis strategy for Tafuramycin A (designated as seco-iso-CFI-TMI) involves the coupling of a functionalized DNA-alkylating portion with a DNA-binding indole (B1671886) moiety. nih.gov A key retrosynthetic break is made at the amide bond linking these two fragments. This leads to two key precursors:

The Alkylating Fragment: A substituted furanoindoline system containing the latent reactive chloromethyl group.

The Binding Fragment: A substituted indole-2-carboxylic acid, specifically the TMI (1,2,9,9a-tetrahydrocyclopropa[c]benzo[e]indol-4-one) portion.

Further deconstruction of the alkylating fragment typically involves a radical cyclization to form the core fused ring system, starting from a suitably substituted aromatic precursor. nih.gov This strategic approach allows for a modular synthesis where different binding and alkylating units can be combined to create a library of analogues.

While many members of the duocarmycin family are chiral and require sophisticated enantioselective strategies to establish specific stereocenters, Tafuramycin A is an achiral analogue. nih.gov Therefore, its total synthesis does not necessitate enantioselective steps to resolve stereoisomers.

Key optimizations included:

Improved Bromination: The development of a highly regioselective bromination protocol using DMAP as a catalyst increased the yield of a key intermediate from 55% to much higher, more efficient levels. uea.ac.uk

Controlled Cyclization: Fine-tuning the aryl radical alkene cyclization step prevented an undesired dechlorination side reaction, preserving the critical alkylating functionality. uea.ac.uk

Novel Protection Strategy: A new protection/deprotection method for a key hydroxyl group was designed. This strategy avoids the use of classical O-benzyl deprotection conditions which could reduce a double bond in the furan (B31954) ring. This alternative provides ready access to seco-analogues that carry functionalities sensitive to reducing conditions. uea.ac.uk

Interactive Table: Comparison of Tafuramycin A Synthetic Routes

| Route | Number of Steps | Overall Yield | Key Improvements |

|---|---|---|---|

| Original Procedure | Not specified | 11% | - |

| Optimized Route 1 | 8 | 52% | Regioselective bromination, controlled cyclization, new protection strategy |

| Optimized Route 2 | 7 | 37% | Alternative starting intermediate |

Semisynthesis Strategies for Tafuramycin A Derivatives

Semisynthesis, which involves the chemical modification of natural products or their biosynthetic precursors, is a powerful tool for generating complex derivatives that may be difficult to access through total synthesis.

The duocarmycin family of natural products includes not only the highly cytotoxic, DNA-alkylating members but also biosynthetic precursors that lack the reactive cyclopropyl (B3062369) "warhead". desy.de One such compound, PDE-I2, is a non-reactive natural product precursor to the duocarmycin family. desy.de This compound preserves the sequence-specific DNA binding properties of the duocarmycins but lacks the alkylating moiety responsible for high toxicity. desy.de

Such naturally occurring precursors represent ideal starting points for semisynthetic strategies. The core scaffold can be isolated from microbial fermentation and then chemically elaborated. For instance, the non-reactive precursor could be chemically modified to install the latent alkylating functionality of Tafuramycin A, providing a convergent and potentially more efficient route to the final product and its derivatives.

Furthermore, semisynthetic modifications of other duocarmycins, such as the acylation of the phenolic hydroxyl group in duocarmycin B2 to create ester, carbonate, and carbamate (B1207046) derivatives, demonstrate the feasibility of this approach within the broader compound family. nih.gov

Biocatalytic and chemoenzymatic methods leverage the high selectivity of enzymes to perform challenging chemical transformations, often under mild conditions. acs.org While specific reports on the use of enzymes in the final steps of Tafuramycin A synthesis are limited, biocatalysis has been successfully applied to prepare key building blocks for the duocarmycin family.

For example, the enzymatic preparation of an optically active precursor of the CC-105/duocarmycin pharmacophore has been reported. acs.org This demonstrates a chemoenzymatic strategy, where enzymes are used to create chiral intermediates that are then incorporated into a larger synthetic scheme using traditional organic chemistry. This approach is particularly valuable for producing the chiral members of the duocarmycin family, ensuring high enantiomeric purity. Such strategies could be adapted to produce novel chiral analogues of Tafuramycin A by combining enzymatically produced chiral fragments with the core Tafuramycin A scaffold.

Diverted and Function-Oriented Synthesis for Tafuramycin A-Related Scaffolds

Diverted and function-oriented synthesis represents a strategic approach in medicinal chemistry where a common intermediate is utilized to generate a library of structurally diverse compounds. This strategy allows for the efficient exploration of chemical space and the identification of molecules with novel or improved biological functions. In the context of Tafuramycin A, this approach is centered around the modular nature of the duocarmycin family of natural products, to which Tafuramycin A belongs. The general structure consists of a DNA-alkylating subunit and a DNA-binding subunit, joined by an amide linkage.

Synthetic strategies have been developed to allow for the late-stage diversification of these subunits, enabling the creation of a wide array of Tafuramycin A-related scaffolds. A key aspect of this strategy is the synthesis of versatile building blocks for both the alkylating and binding moieties that can be coupled in various combinations. For instance, the synthesis of a common precursor for the seco-iso-cyclopropylfurano[2,3-e]indoline (seco-iso-CFI) alkylating unit of Tafuramycin A can be diverted to produce analogues with modified substitution patterns on the aromatic ring or alterations to the reactive chloromethyl group.

Similarly, a variety of indole-2-carboxylic acid derivatives, serving as the DNA-binding subunit, can be synthesized and coupled to the alkylating subunit. This modularity allows for a function-oriented approach, where modifications are rationally designed to probe specific interactions with the DNA minor groove or to introduce new functionalities, such as fluorescent tags for mechanistic studies or moieties to improve pharmacokinetic properties.

An example of this diverted approach is the synthesis of both Tafuramycin A (seco-iso-CFI-TMI) and its analogue Tafuramycin B (seco-CFQ-TMI). nih.gov These compounds share a common DNA-binding subunit, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (TMI), but possess different alkylating subunits, seco-iso-CFI and seco-cyclopropyltetrahydrofurano[2,3-f]quinoline (seco-CFQ), respectively. nih.gov The synthetic routes to these distinct alkylating portions can be designed to diverge from common precursors, showcasing how a diverted strategy can lead to structurally and potentially functionally distinct molecules.

The table below illustrates the concept of scaffold diversification through the combination of different alkylating and DNA-binding subunits.

| Alkylating Subunit | DNA-Binding Subunit | Resulting Analogue |

| seco-iso-CFI | TMI | Tafuramycin A |

| seco-CFQ | TMI | Tafuramycin B |

| seco-DUMSA | TMI | seco-DUMSA-TMI |

| seco-amino-CBI | TMI | Centanamycin (seco-amino-CBI-TMI) |

This table is illustrative and represents a conceptual framework for diverted synthesis in this compound class.

Development of Novel Synthetic Methodologies Inspired by Tafuramycin A

The pursuit of Tafuramycin A and its analogues has not only yielded new chemical entities but has also driven the development of novel and improved synthetic methodologies. The challenges associated with the construction of the strained cyclopropane (B1198618) ring, the stereoselective synthesis of the chiral centers, and the efficient coupling of the subunits have inspired innovation in synthetic organic chemistry.

One of the key areas of methodological advancement has been in the synthesis of the seco-analogue of the alkylating subunit. The seco form is a stable precursor that can be converted to the active cyclopropane-containing drug intracellularly. The development of efficient and scalable routes to these seco-intermediates is crucial for the synthesis of Tafuramycin A and its analogues.

Researchers have focused on improving the efficiency and versatility of the synthesis of Tafuramycin A. These improvements have addressed several key steps in the synthetic sequence. For example, novel methods for the regioselective functionalization of indole precursors have been developed to streamline the synthesis of the DNA-binding subunit. Furthermore, optimized conditions for the coupling of the alkylating and DNA-binding moieties have been established to improve yields and facilitate the purification of the final products.

A significant challenge in the synthesis of duocarmycin analogues is the construction of the complex, polycyclic alkylating subunit. Methodologies that allow for the efficient and stereocontrolled synthesis of these fragments are of high value. The development of novel cyclization strategies and the use of advanced catalytic methods have been instrumental in overcoming these synthetic hurdles.

The table below summarizes some of the key synthetic challenges and the methodological advancements inspired by the synthesis of Tafuramycin A and its analogues.

| Synthetic Challenge | Methodological Advancement | Impact on Synthesis |

| Construction of the cyclopropyl-containing alkylating subunit | Development of efficient routes to stable seco-precursors. | Enables safer handling and potential for prodrug strategies. |

| Regiocontrolled functionalization of the indole core | Novel catalytic methods for C-H activation and directed lithiation. | More efficient and versatile synthesis of DNA-binding subunits. |

| Amide bond formation between complex fragments | Use of advanced coupling reagents and optimized reaction conditions. | Higher yields and improved purity of the final products. |

| Stereocontrol during the synthesis of chiral centers | Application of asymmetric catalysis and chiral auxiliary-based methods. | Access to enantiomerically pure analogues for SAR studies. |

These methodological advancements have not only facilitated the synthesis of Tafuramycin A and a diverse range of analogues but have also contributed to the broader field of synthetic organic chemistry. The novel reactions and strategies developed in this context can be applied to the synthesis of other complex natural products and medicinally relevant molecules.

Preclinical Pharmacological Investigations of Tafuramycina

In Vitro Pharmacological Profiling

The preclinical assessment of Tafuramycin A has involved a range of in vitro studies to determine its biological activity, efficacy in disease models, and mechanism of action at the cellular level.

Tafuramycin A has demonstrated significant cytotoxic activity against various cancer cell lines and antiparasitic effects. As a member of the duocarmycin family of natural products, it is recognized for its potent antitumour properties. wikipedia.org

In the context of oncology, its efficacy has been quantified in breast cancer models. A study investigating Tafuramycin A's potential as a chemotherapy agent for Triple-Negative Breast Cancer (TNBC) reported its cytotoxic activity across four different breast cancer cell lines. mdpi.com The half-maximal inhibitory concentrations (IC50) were determined, with the MCF7 cell line showing the highest sensitivity to the compound. mdpi.com

| Cell Line | Cancer Subtype | IC50 (µM) |

|---|---|---|

| MCF7 | Luminal A | 4.55 |

| MDA-MB-231 | Triple-Negative | 4.6 |

| 4T1 | Triple-Negative (Murine) | 5.9 |

| MDA-MB-468 | Triple-Negative | 18.3 |

Beyond oncology, Tafuramycin A has been utilized in parasitology research. In a pilot study for a whole-parasite malaria vaccine, Tafuramycin A was used to chemically attenuate Plasmodium falciparum asexual blood-stage parasites. The successful attenuation was confirmed in vitro using a [³H]-hypoxanthine incorporation assay, which measures parasite viability and replication. This application demonstrates the compound's potent biological activity against this protozoan parasite.

Information regarding the initial discovery or specific characterization of Tafuramycin A through high-throughput screening (HTS) campaigns is not extensively detailed in the public domain. HTS methodologies are a standard approach in modern drug discovery for screening large compound libraries to identify "hits" with desired biological activity. researchgate.netnih.gov While Tafuramycin A's potent cytotoxicity makes it a candidate that could be identified in such screens, specific data from HTS assays leading to its selection are not available in the reviewed literature.

Tafuramycin A is a seco-prodrug belonging to the duocarmycin family of DNA-alkylating agents. mdpi.com The mechanism of action for this class of compounds is well-characterized and is central to their extreme cytotoxicity. wikipedia.orgadcreview.com Duocarmycins function by binding to the minor groove of DNA with high affinity for AT-rich sequences. adcreview.com Following this non-covalent binding, an irreversible alkylation of the N3 position of adenine (B156593) occurs. wikipedia.orgadcreview.com This covalent modification of the DNA disrupts the nucleic acid architecture, which interferes with essential cellular processes like replication and transcription, ultimately leading to programmed cell death (apoptosis). mdpi.comresearchgate.net The ability of duocarmycins to exert their cytotoxic effects at any phase of the cell cycle contributes to their high potency against cancer cells. adcreview.com

There is currently no specific published research detailing the pharmacological investigation of Tafuramycin A using advanced in vitro models such as 3D cell cultures (spheroids) or organoids. These models offer a more physiologically relevant environment compared to traditional 2D cultures by mimicking the complex cell-cell and cell-matrix interactions of in vivo tissues, but their application to the study of Tafuramycin A has not yet been reported. mdpi.comekb.eg

In Vivo Pharmacological Evaluation in Relevant Animal Models

The in vivo assessment of Tafuramycin A has been conducted primarily in the context of its anticancer properties.

The selection of an appropriate animal model is critical for the preclinical evaluation of a therapeutic candidate, aiming to ensure that the model has validity for the human condition it is intended to represent. nih.gov Key validation criteria include construct validity (similarity in underlying mechanisms), face validity (similarity in symptoms), and predictive validity (ability to predict therapeutic outcomes in humans).

For the in vivo evaluation of Tafuramycin A's anticancer efficacy, a murine model of triple-negative breast cancer was utilized. mdpi.com The specific model involved the use of immunocompetent BALB/c mice, which were implanted with 4T1 murine breast cancer cells. mdpi.com The 4T1 model is a well-established and widely validated syngeneic tumor model that is known for its high tumorigenicity and metastatic potential, closely mimicking aggressive human breast cancer.

In this model, the antitumor activity of Tafuramycin A was evaluated. The study demonstrated that treatment with Tafuramycin A resulted in a significant reduction in tumor growth. mdpi.com This in vivo efficacy was observed without inducing statistically significant weight loss in the treated animals, suggesting a degree of tolerability within the studied parameters. mdpi.com The selection of this validated cancer model provided crucial preclinical data supporting the potential of Tafuramycin A as an anticancer agent. mdpi.com

Potential Therapeutic Applications of Tafuramycina in Research Contexts

Anti-infective Research (e.g., Anti-malarial Research)

A significant area of research for Tafuramycin A has been in the development of a whole-parasite malaria vaccine. griffith.edu.au The compound has been successfully used to chemically attenuate Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govfrontiersin.org This attenuation process renders the parasite incapable of causing disease while preserving its immunogenicity. nih.gov

In a pilot study involving malaria-naïve human volunteers, a single dose of P. falciparum parasites attenuated with Tafuramycin A was found to be safe and well-tolerated. nih.gov The vaccine, named PlasProtecT™, induced species and strain-transcending Plasmodium-specific T cell responses, which are crucial for protective immunity. griffith.edu.aunih.govresearchgate.net Specifically, the study observed the induction of lymphoproliferative responses and the secretion of parasiticidal cytokines. nih.gov Notably, these cellular immune responses were generated without the detection of parasite-specific antibodies. nih.gov

The research demonstrated that in vitro treatment with Tafuramycin A at concentrations greater than 50 nM was necessary to effectively attenuate the parasites and prevent clinical manifestations of malaria. nih.gov This approach of using a chemically attenuated whole parasite is considered a promising strategy for malaria vaccine development, especially for targeting the blood-stage of the parasite's lifecycle, which is responsible for the clinical symptoms of the disease. griffith.edu.au

Anti-cancer Research

Tafuramycin A has demonstrated potent cytotoxic activity against various cancer cell lines, making it a candidate for anti-cancer research. mdpi.comresearchgate.net Its mechanism of action, DNA alkylation, leads to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov

Research has particularly focused on its potential against triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options. mdpi.comnih.govnih.gov Studies have shown that Tafuramycin A exhibits significant anti-cancer effects in TNBC models, both in vitro and in vivo. mdpi.comresearchgate.net

To address the potential for off-target toxicity, a common challenge with potent chemotherapeutic agents, researchers have explored nanoformulations. mdpi.comnih.gov Encapsulating Tafuramycin A in styrene-maleic acid (SMA) micelles (SMA–TFA) has been shown to increase the drug's accumulation in tumor tissues by approximately fourfold compared to the free drug. mdpi.comnih.govresearchgate.net This targeted delivery system aims to enhance the therapeutic efficacy while minimizing side effects. mdpi.com

In vitro studies have determined the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of Tafuramycin A in various breast cancer cell lines. For example, in naïve and resistant breast cancer cells, the IC50 values ranged from 17-190 nM after 24 hours of exposure, 2-19 nM after 48 hours, and 1-2 nM after 72 hours, demonstrating time-dependent cytotoxicity. aacrjournals.org

Table 1: In Vitro Cytotoxicity of Tafuramycin A in Breast Cancer Cell Lines

| Cell Line | Exposure Time (hours) | IC50 Range (nM) |

|---|---|---|

| Naïve and Resistant Breast Cancer Cells | 24 | 17 - 190 |

| 48 | 2 - 19 | |

| 72 | 1 - 2 |

Data sourced from a study on the anti-breast cancer properties of Tafuramycin A. aacrjournals.org

Other Exploratory Biological Activities in Research Models

Beyond its applications in anti-malarial and anti-cancer research, the fundamental biological activity of Tafuramycin A continues to be explored. Its ability to bind to AT-rich sequences in the DNA minor groove and alkylate adenine-N3 is a key area of investigation. mdpi.com

To better understand its cellular and molecular interactions, a fluorescent analog of Tafuramycin A, named HxTfA, was synthesized. nih.gov This analog allows researchers to track the compound within cells using confocal microscopy. Studies with HxTfA have confirmed that it enters the nucleus of A549 human lung carcinoma cells to exert its biological effects. nih.gov At biologically relevant concentrations, it was shown to induce a DNA damage response, ultimately leading to apoptosis. nih.gov

These mechanistic studies are crucial for optimizing the therapeutic potential of Tafuramycin A and its derivatives, as well as for designing new analogs with improved efficacy and safety profiles. rsc.org

Future Directions and Emerging Research Avenues for Tafuramycina

Advanced Computational Design and Optimization

These computational approaches can model the interaction between Tafuramycin A analogs and their DNA target with high precision. By simulating changes to both the DNA-alkylating subunit and the DNA-binding portion of the molecule, researchers can predict how modifications will affect binding affinity, sequence selectivity, and alkylation efficiency. acs.org This in silico screening process allows for the rational design of next-generation compounds, prioritizing those with the highest predicted therapeutic index for synthesis and experimental validation. The goal is to design molecules that are more effective at targeting tumor cells while minimizing effects on healthy tissues, such as bone marrow cells. mdpi.com

Chemoinformatic and Bioinformatic Integration

The integration of chemoinformatics and bioinformatics offers a powerful paradigm for accelerating drug discovery and understanding the complex biological effects of Tafuramycin A. encyclopedia.pubmdpi.com Chemoinformatics can be employed to manage and analyze the chemical data of Tafuramycin A and its derivatives. encyclopedia.pub This includes building virtual libraries of analogs and using machine learning algorithms to predict their properties, such as activity and toxicity, based on their structural features. encyclopedia.pub

Bioinformatic analysis, on the other hand, can decipher the cellular response to Tafuramycin A treatment. nih.gov By analyzing large-scale omics data (e.g., genomics, proteomics) from cancer cells treated with the compound, researchers can identify the specific genes and signaling pathways that are perturbed. mdpi.comnih.gov For instance, integrated bioinformatic analysis of triple-negative breast cancer (TNBC) has been used to identify key genes associated with poor prognosis. nih.gov Applying similar methodologies to Tafuramycin A-treated cells could reveal biomarkers that predict patient response or identify mechanisms of resistance. This integrated approach can guide the development of more targeted therapies and personalized medicine strategies. mdpi.com

Combination Research Strategies with Other Agents

To enhance the therapeutic window and overcome potential resistance, combining Tafuramycin A with other agents is a promising strategy. Research has shown that Tafuramycin A (TAF) alone is a potent cell-killing agent against both sensitive and resistant breast cancer cell lines. aacrjournals.org However, its high toxicity can be a limiting factor. aacrjournals.orgresearcher.life

One study investigated the combination of TAF with the natural compounds Epicatechin (EPI) and Thymoquinone (TQ). aacrjournals.orgresearcher.life While the combination with EPI showed no significant enhancement, the study revealed that combining TAF with TQ or EPI could shift the mode of cell death from necrosis, which is often induced by TAF alone, to apoptosis. aacrjournals.orgresearcher.life This is a significant finding, as apoptosis is a more controlled and less inflammatory form of cell death, which could translate to a better therapeutic outcome. aacrjournals.org Interestingly, equitoxic combinations of TAF and TQ often resulted in an antagonistic interaction, suggesting that careful selection of concentrations and scheduling is crucial for achieving synergy. aacrjournals.orgresearcher.life

| Compound | Cell Line | 24h IC50 | 48h IC50 | 72h IC50 |

|---|---|---|---|---|

| Tafuramycin A | MCF-7, MDA-MB-231, T47D, MCF-7Adr | 17 - 190 nM | 2 - 19 nM | 1 - 2 nM |

| Thymoquinone | MCF-7, MDA-MB-231, T47D, MCF-7Adr | 4.4 - 18.9 µM | 2.8 - 16.5 µM | 2.1 - 22.7 µM |

Exploration of New Biological Targets and Pathways

The primary mechanism of action for Tafuramycin A is the sequence-selective alkylation of DNA within the minor groove, which leads to cell cycle arrest and cell death. researchgate.netmdpi.com Studies have observed a partial arrest in the S-phase and G2/M-phase of the cell cycle in breast cancer cells treated with Tafuramycin A. aacrjournals.orgresearcher.life While DNA remains the principal target, future research could explore other potential biological interactions and downstream pathways affected by this compound. The ability of combination therapies to shift the cell death pathway from necrosis to apoptosis suggests that Tafuramycin A's effects can be modulated to engage specific cellular machinery. aacrjournals.org

Furthermore, the application of Tafuramycin A is expanding beyond oncology. It has been effectively used as a parasite-attenuating agent to create a whole-parasite vaccine against malaria. acsmedchem.orgdntb.gov.ua In this context, Tafuramycin A is used to treat Plasmodium falciparum parasites, rendering them incapable of causing infection while preserving their antigenicity to elicit a protective immune response. griffith.edu.aunih.gov This novel application opens an entirely new avenue of research, investigating its mechanism of action in parasites and optimizing its use for vaccine development against various infectious diseases. nih.gov

Sustainable Production Methods (e.g., Metabolic Engineering)

Currently, the production of Tafuramycin A relies on multi-step chemical synthesis. rsc.org While methods have been optimized to improve yields and versatility, chemical synthesis can be complex and costly for large-scale production. researchgate.netrsc.org An emerging avenue for sustainable production is metabolic engineering. nih.govnih.gov

Duocarmycins, the natural product class from which Tafuramycin A is derived, are originally produced by Streptomyces bacteria. mdpi.com Metabolic engineering could be applied to these native producers or to a heterologous host like yeast to create a biological production platform. nih.govnih.gov This would involve identifying the biosynthetic gene cluster responsible for duocarmycin production, transferring it to a suitable industrial microorganism, and optimizing the metabolic pathways of the host to maximize the yield of the desired compound. nih.gov By harnessing cellular metabolism, it may be possible to produce Tafuramycin A or its precursors in a more environmentally friendly and economically viable manner, providing a sustainable supply for clinical and research needs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.